molecular formula C18H20Cl2N2O2 B383149 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone CAS No. 379238-63-8

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

Cat. No.: B383149
CAS No.: 379238-63-8
M. Wt: 367.3g/mol
InChI Key: YUANEWHMDHOZLM-UHFFFAOYSA-N
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Description

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with a 3,4-dichlorophenyl group and a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring, which is then functionalized with the 3,4-dichlorophenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the pyrrole and dichlorophenyl moieties but lacks the morpholinoethanone group.

    2-morpholinoethanone: This compound contains the morpholinoethanone moiety but lacks the pyrrole and dichlorophenyl groups.

Uniqueness

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c1-12-9-15(18(23)11-21-5-7-24-8-6-21)13(2)22(12)14-3-4-16(19)17(20)10-14/h3-4,9-10H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUANEWHMDHOZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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